molecular formula C10H10Cl3N3O B8006870 3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B8006870
M. Wt: 294.6 g/mol
InChI Key: NUUABVHSAVLMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is primarily used in agricultural settings to control broadleaf weeds. The compound is known for its effectiveness in targeting specific plant species while leaving crops relatively unharmed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Formation of 2,4-Dichlorophenol: This is achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Etherification: The 2,4-dichlorophenol is then reacted with 1-methyl-1H-pyrazol-4-amine under basic conditions to form the ether linkage.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Common solvents used include acetonitrile and dichloromethane, and the reactions are typically carried out at elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Employed in studies related to plant physiology and herbicide resistance.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used in the formulation of herbicides and pesticides.

Mechanism of Action

The compound exerts its effects by mimicking natural plant hormones known as auxins. It disrupts the normal growth processes of plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and transport proteins, which are crucial for the regulation of plant growth.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): Similar in structure and function but with different selectivity and toxicity profiles.

Uniqueness

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific molecular structure, which allows for targeted action against certain weed species while minimizing damage to crops. Its hydrochloride form enhances its solubility and stability, making it more effective in various formulations.

Properties

IUPAC Name

3-(2,4-dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O.ClH/c1-15-5-8(13)10(14-15)16-9-3-2-6(11)4-7(9)12;/h2-5H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUABVHSAVLMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=C(C=C(C=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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